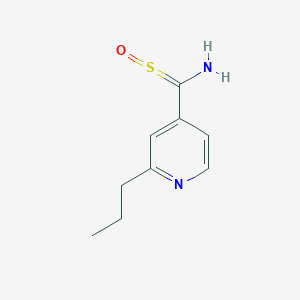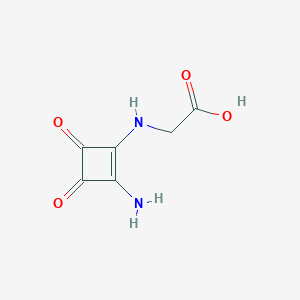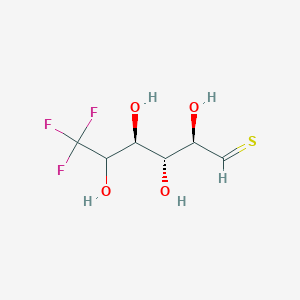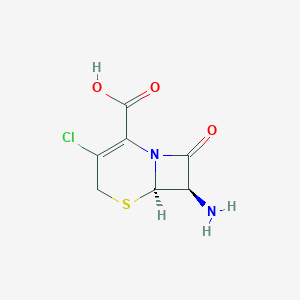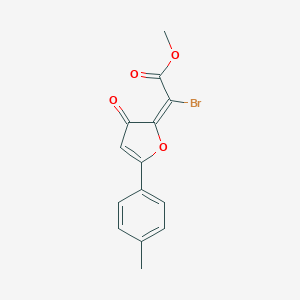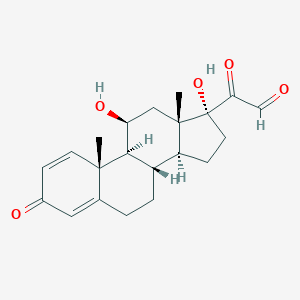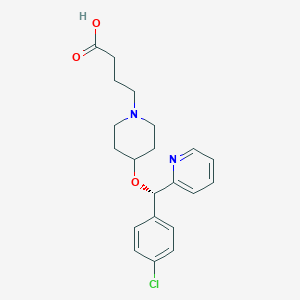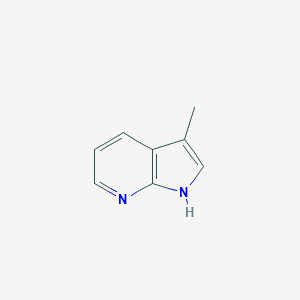
3-Methyl-7-azaindole
Vue d'ensemble
Description
3-Methyl-7-azaindole is a heterocyclic molecule . It has a molecular weight of 132.16 and its linear formula is C8H8N2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 7-azaindoles, including 3-Methyl-7-azaindole, has been achieved through various methods. One such method involves the reaction between 2-fluoro-3-methylpyridine and arylaldehydes . Another method involves the methylenation of indole and N-methyl-7-aza indoles with aqueous formaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Methyl-7-azaindole consists of a pyrrolo[2,3-b]pyridine core . This structure is similar to that of indole and purine systems, differing only by the substitution of a sp2 CH fragment by a sp2 nitrogen atom .
Chemical Reactions Analysis
The functionalization of 7-azaindoles, including 3-Methyl-7-azaindole, is an active area of research. Advances in metal-catalyzed chemistry have supported the development of novel methods for functionalizing the 7-azaindole template . For instance, a catalyst-free and green chemical method has been developed for the methylenation of indole and N-methyl-7-aza indoles .
Physical And Chemical Properties Analysis
3-Methyl-7-azaindole is a solid substance that should be stored in a dry room at normal temperature .
Applications De Recherche Scientifique
Drug Discovery
Summary of the Application
7-azaindoles have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . They are potential pharmacophores for various therapeutic targets .
Methods of Application
The development of synthetic, elegant techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
Results or Outcomes
This application has led to the development of a number of drugs with powerful medicinal properties .
Synthesis and Functionalization of Azaindoles
Summary of the Application
Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
Methods of Application
Metal-catalyzed cross-coupling reactions constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
Results or Outcomes
The synthesis and functionalization of azaindoles have led to the development of a wide range of medicinal applications .
Synthesis of Azaindol Derivatives
Summary of the Application
7-Azaindole-3-carboxylic acid is a reactant for the synthesis of azaindol derivatives .
Methods of Application
This compound is used in regioselective heterocyclization reactions to prepare triazoles .
Results or Outcomes
The synthesis of azaindol derivatives has potential applications in the development of new acrosin inhibitors .
Design of Kinase Inhibitors
Summary of the Application
The azaindole framework is used in the design of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and other diseases .
Methods of Application
Azaindoles are used as the core structure in the design of these inhibitors . The specific design and synthesis methods vary depending on the target kinase .
Results or Outcomes
The use of azaindoles in the design of kinase inhibitors has led to the development of several potent inhibitors .
Synthesis of New Acrosin Inhibitors
Summary of the Application
7-Azaindole-3-carboxylic acid is used in the synthesis of azaindol derivatives as new acrosin inhibitors .
Results or Outcomes
The synthesis of these derivatives has potential applications in the development of new acrosin inhibitors .
Anticancer Activity
Summary of the Application
A series of Meldrum’s acid, 7-azaindole and 1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity .
Methods of Application
These compounds were tested against five different cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), DU-145 (prostate cancer), HepG2 (liver cancer) and K562 (myelogenous leukemia cell) .
Results or Outcomes
The results of this study are not specified in the source .
Global Ring Functionalization
Summary of the Application
The 7-azaindole building block has attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
Methods of Application
Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template .
Results or Outcomes
This review reports state-of-the-art functionalization chemistry of 7-azaindoles with an aspiration to highlight the global ring functionalization of 7-azaindoles that are potential as pharmacophores for various therapeutic targets .
Biological Process Modulation
Summary of the Application
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .
Methods of Application
Their commercial availability has steadily increased and synthetic innovation has been continuously updated .
Results or Outcomes
Substitution in position 3 of the azaindole ring decreased activity and the C-2 unsubstituted 7-azaindole derivatives remained the best candidates .
Safety And Hazards
Orientations Futures
The 7-azaindole building block, including 3-Methyl-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .
Propriétés
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDPOGLGBWEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448683 | |
| Record name | 3-METHYL-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-azaindole | |
CAS RN |
5654-93-3 | |
| Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-7-AZAINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

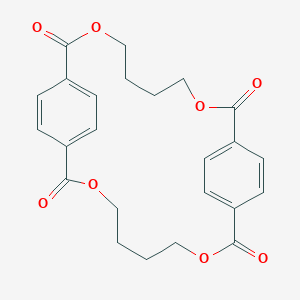
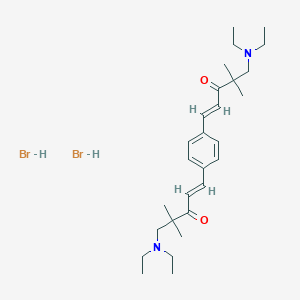
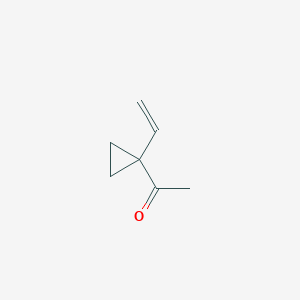
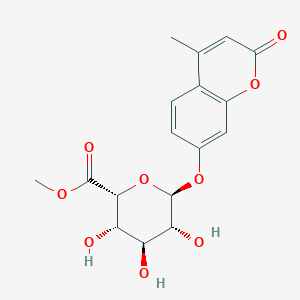
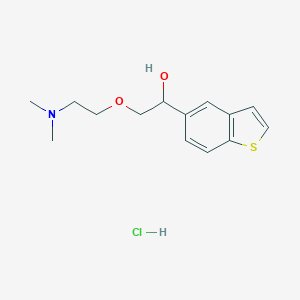
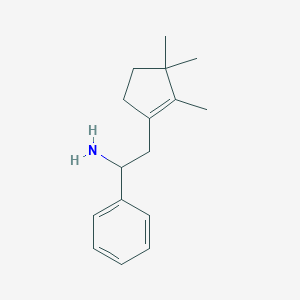
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)
